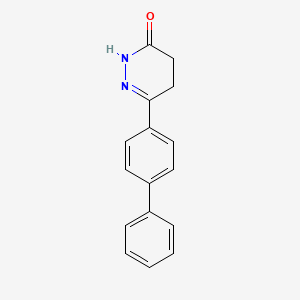![molecular formula C17H15NO4 B14644282 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid CAS No. 53901-60-3](/img/structure/B14644282.png)
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid is an organic compound with the molecular formula C17H15NO4 It is a derivative of benzoic acid and features a methoxyphenyl group attached to an acryloyl moiety, which is further linked to an amino group on the benzoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Methoxyphenylacrylic Acid: This can be achieved through the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Formation of this compound: The 4-methoxyphenylacrylic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acryloyl group can be reduced to form a saturated alkyl chain.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 4-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid.
Reduction: Formation of 4-{[3-(4-Methoxyphenyl)propionyl]amino}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-{[3-(4-Methoxyphenyl)propionyl]amino}benzoic acid: Similar structure but with a saturated alkyl chain instead of an acryloyl group.
Uniqueness
4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid is unique due to the presence of both the methoxyphenyl and acryloyl groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
53901-60-3 |
|---|---|
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
4-[3-(4-methoxyphenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C17H15NO4/c1-22-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(6-8-14)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
GYRIWAZWWDYAIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)
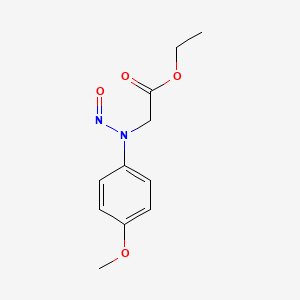

silane](/img/structure/B14644234.png)
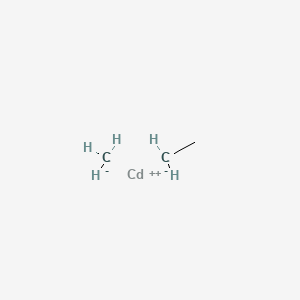
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
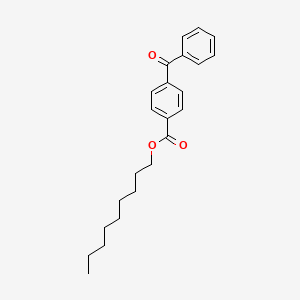
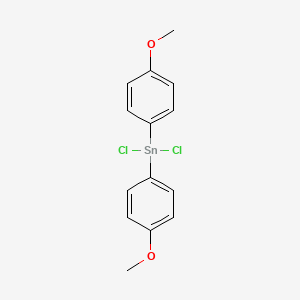
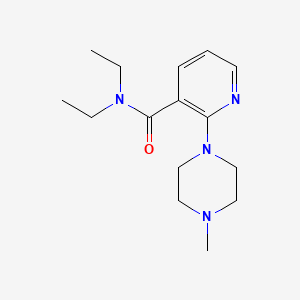


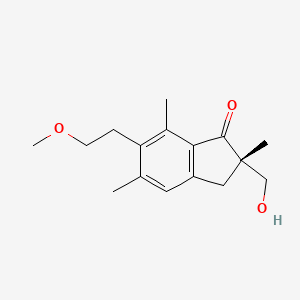
methanone](/img/structure/B14644315.png)
